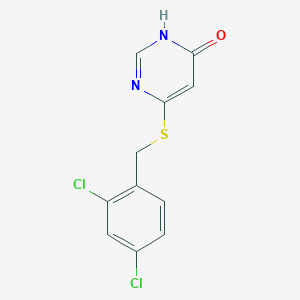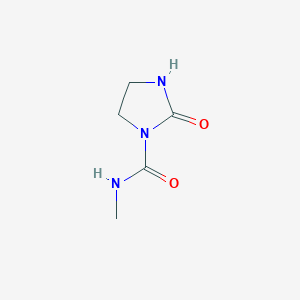
n-Methyl-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-oxoimidazolidine-1-carboxamide: is a heterocyclic compound with the molecular formula C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-oxoimidazolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through catalytic or non-catalytic methods . The catalytic amidation often uses coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with an amine to form the desired amide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: n-Methyl-2-oxoimidazolidine-1-carboxamide is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein folding due to its structural similarity to naturally occurring amino acids .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of n-Methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid: This compound is a structural analogue of n-Methyl-2-oxoimidazolidine-1-carboxamide and shares similar properties and applications.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another related compound with similar chemical behavior and uses.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogues. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
16813-32-4 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-6-4(9)8-3-2-7-5(8)10/h2-3H2,1H3,(H,6,9)(H,7,10) |
InChI Key |
NOTGHZFZBWUSIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
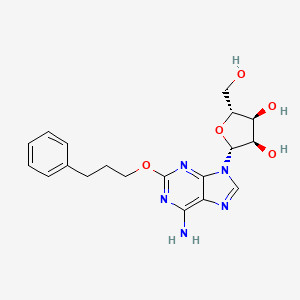

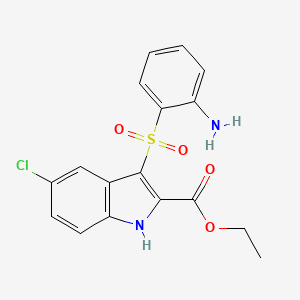
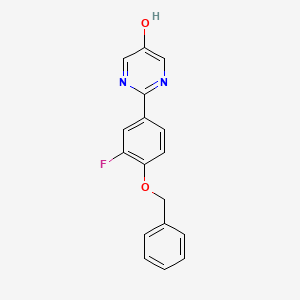
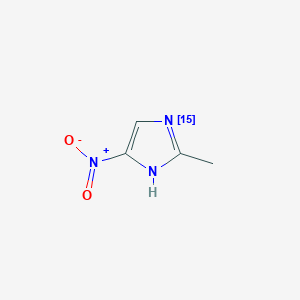
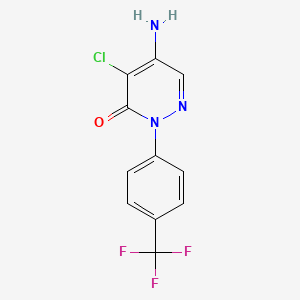
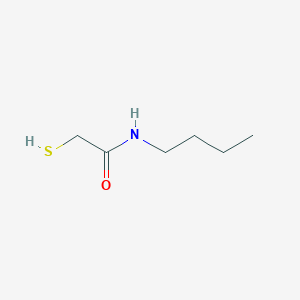
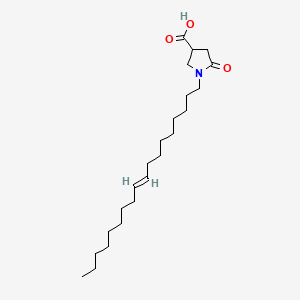
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

